molecular formula C17H24N2O3 B2856619 N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361689-19-0

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2856619
CAS No.: 2361689-19-0
M. Wt: 304.39
InChI Key: TUJNQIKXWBTIHR-UHFFFAOYSA-N
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Description

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of ethyl [(3-methylfuran-2-yl)methyl]amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enoyl group can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptor sites or enzymes, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-16(20)19-9-6-14(7-10-19)17(21)18(5-2)12-15-13(3)8-11-22-15/h4,8,11,14H,1,5-7,9-10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJNQIKXWBTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CO1)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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